molecular formula C28H25N5O2 B305724 4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol

4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol

Cat. No.: B305724
M. Wt: 463.5 g/mol
InChI Key: IEDDUUCBRAGPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method involves the cyclization of α-amino ynones and the three-component reactions of 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by Ni (II) or Sc (III) complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol apart from similar compounds is its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and indole moieties in its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C28H25N5O2

Molecular Weight

463.5 g/mol

IUPAC Name

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[1-(naphthalen-1-ylmethyl)indol-3-yl]methyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C28H25N5O2/c1-16-24(27(34)31-29-16)26(25-17(2)30-32-28(25)35)22-15-33(23-13-6-5-12-21(22)23)14-19-10-7-9-18-8-3-4-11-20(18)19/h3-13,15,26H,14H2,1-2H3,(H2,29,31,34)(H2,30,32,35)

InChI Key

IEDDUUCBRAGPHC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CN(C3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)C6=C(NNC6=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol
Reactant of Route 4
Reactant of Route 4
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol
Reactant of Route 5
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol
Reactant of Route 6
Reactant of Route 6
4-{(5-hydroxy-3-methyl-1H-pyrazol-4-yl)[1-(1-naphthylmethyl)-1H-indol-3-yl]methyl}-3-methyl-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.